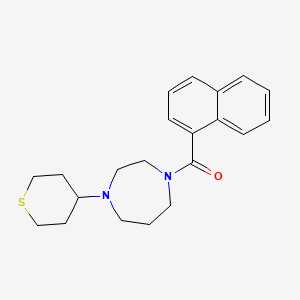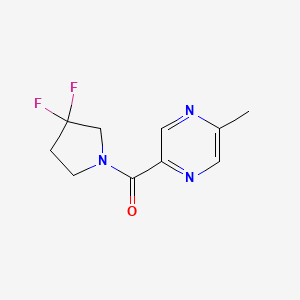
1-(naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane, commonly referred to as NTCD, is an organic compound that has been studied in the context of scientific research. This compound is of particular interest due to its unique structure and potential applications.
Wissenschaftliche Forschungsanwendungen
NTCD has been studied for its potential applications in a variety of scientific research areas. For example, NTCD has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, NTCD has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. NTCD has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators. Furthermore, NTCD has been studied for its potential to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Wirkmechanismus
The mechanism of action of NTCD is not fully understood. However, it is believed that NTCD binds to the active site of the enzyme, blocking the enzyme from catalyzing its reaction. Additionally, NTCD is believed to interact with the enzyme’s active site in a manner that increases the enzyme’s affinity for its substrate, resulting in an inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of NTCD are not fully understood. However, it is believed that NTCD may act as an inhibitor of the enzyme acetylcholinesterase, resulting in an increase in the level of acetylcholine in the body. This increase in acetylcholine may lead to an increase in the activity of the parasympathetic nervous system, resulting in a decrease in heart rate, blood pressure, and respiration. Additionally, NTCD may act as an inhibitor of the enzyme monoamine oxidase, resulting in an increase in the levels of serotonin and other neurotransmitters in the body. This increase in neurotransmitter levels may lead to an increase in the activity of the sympathetic nervous system, resulting in an increase in heart rate, blood pressure, and respiration.
Vorteile Und Einschränkungen Für Laborexperimente
The use of NTCD in laboratory experiments has several advantages. First, NTCD is relatively inexpensive and easy to synthesize, making it an attractive choice for laboratory experiments. Additionally, NTCD is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, NTCD is relatively non-toxic, making it safe for use in laboratory experiments.
However, there are also several limitations to the use of NTCD in laboratory experiments. First, the mechanism of action of NTCD is not fully understood, making it difficult to predict its effects in a given experiment. Additionally, the effects of NTCD on the body are not fully understood, making it difficult to predict its effects in a given experiment. Furthermore, NTCD is not approved for use in humans, making it difficult to use in clinical studies.
Zukünftige Richtungen
The potential future directions for research on NTCD include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of NTCD and the development of new methods for its synthesis could lead to improved yields and lower costs. Furthermore, further research into the potential therapeutic applications of NTCD could lead to the development of new drugs and treatments. Finally, further research into the safety of NTCD could lead to its approval for use in humans.
Synthesemethoden
NTCD can be synthesized by a variety of methods, including the use of Grignard reagents, palladium-catalyzed reactions, and the use of amide coupling reactions. The Grignard reagent method involves the reaction of naphthalene-1-carbonyl chloride with a Grignard reagent, such as magnesium bromide or magnesium chloride, in the presence of a suitable solvent. The palladium-catalyzed reaction is a two-step process that involves the palladium-catalyzed coupling of a Grignard reagent with an aryl halide, followed by the reaction of the resulting product with a nucleophile. The amide coupling reaction involves the reaction of an amide with a Grignard reagent in the presence of a suitable solvent.
Eigenschaften
IUPAC Name |
naphthalen-1-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-21(20-8-3-6-17-5-1-2-7-19(17)20)23-12-4-11-22(13-14-23)18-9-15-25-16-10-18/h1-3,5-8,18H,4,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQDLLDQUJRAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC3=CC=CC=C32)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)
![2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6428530.png)
![2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B6428532.png)
![4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6428539.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B6428547.png)
![2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6428558.png)
![5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428560.png)
![5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428567.png)
![N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B6428575.png)
![5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428580.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6428606.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6428611.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-acetamidoacetamide](/img/structure/B6428612.png)